molecular formula C13H11N3O2 B3048271 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione CAS No. 1630763-42-6

5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione

Cat. No.: B3048271
CAS No.: 1630763-42-6
M. Wt: 241.24
InChI Key: BLDVBOQKRBJVJN-UHFFFAOYSA-N
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Description

5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione (CAS 1630763-42-6) is a high-purity chemical compound supplied for research and development purposes. This compound belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic scaffolds, which are notably investigated for their potent protein kinase inhibitor (PKI) activity and play a critical role in targeted cancer therapy research . The structural framework of this compound, characterized by its fused bicyclic system, provides a rigid, planar core that is highly amenable to further chemical modifications, making it a valuable building block in medicinal chemistry for the design of novel therapeutic agents . This specific derivative is of significant interest in anti-infective research. Recent studies on novel 3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione based compounds have identified them as potential anti-tubercular agents, acting as inhibitors of the Mycobacterium tuberculosis enzyme Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1) . One of the final compounds from this research series was found to exhibit potent anti-tubercular activity against Mycobacterium bovis , highlighting the promise of this chemical scaffold in developing new treatments for tuberculosis . The compound is offered with the understanding that it will be used solely for research in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) and handle the material with appropriate precautions.

Properties

IUPAC Name

5-methyl-3-phenyl-1,4-dihydropyrazolo[1,5-a]pyrimidine-2,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-8-7-10(17)16-12(14-8)11(13(18)15-16)9-5-3-2-4-6-9/h2-7,14H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDVBOQKRBJVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=C(C(=O)N2)C3=CC=CC=C3)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101177590
Record name Pyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione, 5-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630763-42-6
Record name Pyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione, 5-methyl-3-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630763-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione, 5-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione typically involves the condensation of 3-phenyl-1H-pyrazol-5-amine with an appropriate β-diketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors or other signaling proteins, leading to changes in cellular responses .

Comparison with Similar Compounds

Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives

The biological and physical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis:

Compound Name Substituents (Positions) Key Properties/Applications Reference
Target Compound 5-Me, 3-Ph, 2,7-dione High polarity due to dione groups N/A
3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(H)-one 3-Me, 5-Me, 2-Ph, 7-one Lacks dione at position 2; lower polarity
5-(3-Chlorophenyl)-3-(2-oxo-2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2,7-dione 3-(2-oxo-Ph-ethyl), 5-Cl-Ph, 2,7-dione Higher molecular weight (379.8 g/mol); enhanced lipophilicity
3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one 3-Cl-Ph, 2-Me, 5-Ph, 7-one Chlorine substituent increases lipophilicity
5-Methyl-7-morpholin-4-yl-3-phenylpyrazolo[1,5-a]pyrimidine 5-Me, 3-Ph, 7-morpholine Morpholine enhances solubility and bioavailability

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Compounds with trifluoromethyl (e.g., 4n ) or chlorine (e.g., ) exhibit increased stability and lipophilicity but reduced aqueous solubility.

Comparison with Heterocyclic Analogues

Pyrazolo[1,5-a]pyrimidines are often compared to related heterocycles, such as triazolo- or thiazolo-fused systems:

Compound Class Example Structural Differences Biological Relevance Reference
Pyrazolo[1,5-a]pyrimidines Target compound Pyrazole-pyrimidine fusion Anticancer, antimicrobial applications
Triazolo[1,5-a]pyrimidines 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-dione Triazole ring instead of pyrazole Lower molecular weight (166.14 g/mol); altered bioactivity
Thiazolo[3,2-a]pyrimidines 5-Phenyl-7-(thiophen-2-yl)thiazolo[3,2-a]pyrimidine-3,6-dione Thiazole-pyrimidine fusion; thiophene substituent Distinct electronic properties (e.g., IR peaks at 1708 cm⁻¹ for C=O)

Key Observations :

  • Thiazolo Systems : The sulfur atom in thiazole may confer unique redox properties or metal-binding capabilities.

Key Observations :

  • Ultrasound irradiation minimizes environmental impact and improves reaction kinetics .
  • Piperidine or morpholine additives facilitate cyclization in pyrazolo[1,5-a]pyrimidine synthesis .

Biological Activity

5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione is a heterocyclic compound notable for its diverse biological activities. Its structure, featuring a fused pyrazole and pyrimidine moiety with specific substituents, enhances its potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N4O2. The compound contains a methyl group at the 5-position and a phenyl group at the 3-position of the pyrazole ring. The presence of two carbonyl groups in the pyrimidine portion contributes to its reactivity and biological activity.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

  • Anticancer Activity : Studies indicate that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, it has been shown to effectively inhibit tumor growth in MDA-MB-231 (human breast cancer) models with IC50 values indicating potent activity against these cells .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial effects against various pathogens. Its ability to interact with biological macromolecules enhances its efficacy in this area .
  • Potential Anti-Tuberculosis Agents : Recent studies have identified this compound derivatives as potential inhibitors of Decaprenylphosphoryl-β-D-ribose-2'-epimerase (DprE1), a target for tuberculosis treatment. Compounds derived from this scaffold exhibited significant anti-TB activity against Mycobacterium bovis .

The biological activity of this compound is attributed to its ability to bind to various biological targets. Interaction studies using molecular docking and surface plasmon resonance have revealed that the compound can effectively bind to proteins involved in cancer progression and microbial resistance .

Case Studies

  • Anticancer Research : In a study evaluating various synthesized compounds based on the pyrazolo[1,5-a]pyrimidine scaffold, several derivatives showed enhanced anticancer properties compared to existing treatments. The compounds were screened using MTT assays across different concentrations .
  • Anti-Tuberculosis Activity : A pharmacophore model was developed for virtual screening of potential DprE1 inhibitors. Out of numerous compounds synthesized and tested for anti-TB activity using the Microplate Alamar Blue Assay (MABA), several exhibited promising results .

Data Table: Biological Activity Overview

Compound NameStructure FeaturesBiological ActivityIC50 Value (µM)Unique Aspects
This compoundMethyl & phenyl substitutionsAnticancer0.3 - 24Dual functionality as anticancer agent & fluorescent probe
Derivative AVarious aryl substitutionsAntimicrobialNot specifiedEnhanced solubility
Derivative BDifferent ring fusionAnti-TBNot specifiedTargeting DprE1

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted pyrazole amines with ketones or enaminones. Microwave-assisted methods (e.g., 180°C for 30 minutes) are efficient for achieving high yields (~70%) by accelerating ring closure . Traditional reflux in solvents like pyridine or dioxane (5–6 hours) is also effective but requires longer reaction times . Optimization of solvent polarity and temperature is critical: polar aprotic solvents (e.g., DMF) enhance cyclization, while elevated temperatures reduce side products.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., phenyl at C3, methyl at C5) and hydrogen bonding patterns .
  • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with pyrazolo[1,5-a]pyrimidine scaffolds .
  • HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .

Q. What solvent systems are optimal for solubility studies, and how do they impact biological assays?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO or DMF (10–20 mM stock solutions). For in vitro assays, dilute stocks to ≤0.1% organic solvent to avoid cytotoxicity. Solubility can be enhanced via co-solvents (e.g., PEG-400) or nanoformulation .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites for functionalization .
  • Molecular docking : Screen against target proteins (e.g., kinases) to prioritize substituents (e.g., trifluoromethyl groups) that enhance binding affinity .
  • QSAR models : Correlate substituent descriptors (e.g., Hammett constants) with biological activity to rationalize structure-activity relationships .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize assay protocols : Control variables like cell line passage number, serum concentration, and incubation time to minimize variability .
  • Dose-response validation : Replicate IC50_{50} values across multiple assays (e.g., MTT, apoptosis markers) to confirm potency .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers in published datasets and isolate confounding factors .

Q. How can reaction fundamentals be optimized for scalable synthesis while maintaining regioselectivity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., catalyst loading, temperature) and identify interactions affecting yield .
  • Flow chemistry : Implement continuous reactors to enhance heat/mass transfer and reduce side reactions (e.g., dimerization) .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Data Contradiction Analysis

Q. Why do microwave-assisted syntheses report higher yields than traditional methods despite similar precursors?

  • Resolution : Microwave irradiation enables rapid, uniform heating, reducing thermal degradation of intermediates. Traditional reflux may lead to side reactions (e.g., oxidation) over extended periods, lowering yields by 10–15% .

Q. How do conflicting NMR assignments for methyl groups in related derivatives arise?

  • Resolution : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, the C5 methyl in 5-methyl derivatives shows distinct 13C^{13}C-H correlations compared to C7 substituents .

Methodological Tables

Parameter Microwave Synthesis Reflux Synthesis
Temperature180°C100–120°C
Time30 minutes5–6 hours
Yield70–75%60–65%
Purity (HPLC)>98%95–97%
Analytical Technique Key Data for Structural Confirmation
1H^1H NMR δ 2.35 (s, 3H, C5-CH3), δ 7.45–7.60 (m, 5H, C3-Ph)
HRMS [M+H]+^+ calcd: 254.1042; found: 254.1039

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione
Reactant of Route 2
5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.